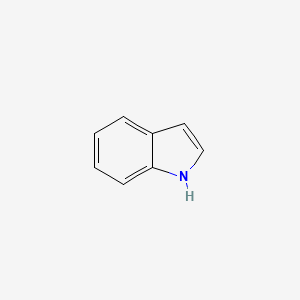

Indole

Description

Properties

IUPAC Name |

1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N/c1-2-4-8-7(3-1)5-6-9-8/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJAQJRHWYJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N | |

| Record name | indole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64809-15-0, 82451-55-6 | |

| Record name | 1H-Indole, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64809-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82451-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0020737 | |

| Record name | Indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish solid with an unpleasant odor; Pleasant odor in dilute solutions; Turns red when exposed to light or air; [Hawley] White or yellow crystalline powder; [MSDSonline], Solid, White lustrous, flakey crystalline solid; Unpleasant odour at high concentration, odour becomes floral at higher dilutions | |

| Record name | Indole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Indole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

253 °C @ 762 mm Hg; 128-133 °C @ 28 mm Hg, 253.00 to 254.00 °C. @ 760.00 mm Hg | |

| Record name | Indole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN HOT WATER, HOT ALC, ETHER, BENZENE, 1 G IN 2 ML OF 70% ALC, SOL IN TOLUENE, Soluble in fixed oils; insoluble in mineral oil and glycerol., For more Solubility (Complete) data for INDOLE (6 total), please visit the HSDB record page., 3.56 mg/mL, Soluble in fixed oils and propylene glycol; Insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Indole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Indole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1185/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.22 g/cu m at 25 °C | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.0122 mm Hg at 25 °C | |

| Record name | Indole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS (WATER, PETROLEUM), CRYSTALS (ETHER), Colorless to yellowish scales, turning red on exposure to light and air., WHITE CRYSTALLINE SOLID, Colorless, shiny flakes | |

CAS No. |

120-72-9 | |

| Record name | Indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | indole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8724FJW4M5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

52 °C, Heat of Formation= 1.5660X10+8 J/kmol; Heat of Fusion at the Melting Point= 9.0000X10+6 J/kmol, 52.5 °C | |

| Record name | Indole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04532 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | INDOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/599 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Indole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000738 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure and Physicochemical Properties of Indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and chemical biology.[1][2] Its structure, consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring, imparts unique physicochemical properties that are pivotal to its diverse biological activities.[1][3] The this compound nucleus is a cornerstone in a vast array of natural products, pharmaceuticals, and agrochemicals.[4][5] Notably, it is the core of the essential amino acid tryptophan and its derivatives, such as the neurotransmitter serotonin and the hormone melatonin.[3][5] This guide provides a comprehensive overview of the structure, physicochemical properties, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.

This compound Structure and Bonding

This compound (1H-Indole) possesses the chemical formula C₈H₇N.[1] It is a planar molecule with a conjugated system of 10 π-electrons, fulfilling Hückel's rule for aromaticity (4n+2, where n=2).[1][6] This electron delocalization involves the lone pair of electrons on the nitrogen atom, contributing significantly to the compound's aromatic character and stability.[1] The resonance energy of this compound is approximately 47-49 kcal/mol.

The most reactive position for electrophilic substitution is the C3 position of the pyrrole ring, which is about 10¹³ times more reactive than benzene.[7] Protonation also preferentially occurs at the C3 position, forming a thermodynamically stable 3H-indolium cation that retains the aromaticity of the benzene ring.[7]

Physicochemical Properties of this compound

The physicochemical properties of this compound are critical for its behavior in biological systems and its utility in synthetic chemistry. Key quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇N | [3][8] |

| Molar Mass | 117.151 g·mol⁻¹ | [3] |

| Appearance | White to yellowish solid | [3][9] |

| Odor | Fecal-like at high concentrations, floral at low concentrations | [3][9] |

| Density | 1.1747 g/cm³ (solid) | [3] |

| Melting Point | 52-54 °C | [3] |

| Boiling Point | 253-254 °C | [3] |

| Dipole Moment | 2.1 D | [3] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Conditions | Source(s) |

| Water Solubility | 0.19 g/100 mL | 20 °C | [3] |

| ~0.1 g/100 mL | Room Temperature | [10] | |

| Solubility in Organic Solvents | Soluble | Hot water, ethanol, ethyl acetate, benzene, chloroform, fixed oils | [3][9][10] |

| Insoluble | Mineral oil, glycerol | [9] | |

| Acidity (pKa) | 16.2 (for N-H proton) | [3] | |

| 21.0 (for N-H proton) | in DMSO | [3] | |

| Basicity (pKb) | 17.6 | [3] | |

| pKa of conjugate acid: -3.5 | [7] | ||

| Octanol/Water Partition Coefficient (logP) | 2.14 | [9] |

Table 3: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Solvent/Conditions | Source(s) |

| UV-Vis Absorption (λmax) | ~274 | [11] | |

| 20 nm and 18 nm red-shifted from experimental in some calculations | B3LYP/6-311+G(d,p) | [12] | |

| Fluorescence Emission (λem) | ~332 | [11] | |

| Bathochromic shift in more polar solvents | [13] |

Key Experimental Protocols

Fischer this compound Synthesis

The Fischer this compound synthesis is a classic and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[14][15]

Detailed Methodology:

-

Preparation of the Phenylhydrazone:

-

Dissolve the starting aldehyde or ketone (e.g., acetophenone, 0.042 mol) in ethanol and glacial acetic acid.[4]

-

Add phenylhydrazine dropwise with constant swirling.[4]

-

Heat the mixture (e.g., on a sand bath for 10 minutes).[4]

-

Cool the mixture in an ice bath to precipitate the phenylhydrazone.[4]

-

Collect the precipitate by filtration and wash with dilute hydrochloric acid followed by cold ethanol.[4]

-

Air dry the product and recrystallize from ethanol to obtain the pure phenylhydrazone.[4]

-

-

Cyclization to the this compound:

-

Place the crude phenylhydrazone in a beaker containing a suitable acid catalyst (e.g., a mixture of ortho-phosphoric acid and concentrated sulfuric acid, or Lewis acids like ZnCl₂, BF₃).[4][14][16]

-

Heat the mixture with constant stirring (e.g., on a water bath at 100-120°C for 20 minutes).[4]

-

Pour the hot reaction mixture into cold water.[4]

-

Collect the precipitated this compound derivative by filtration and wash with water until the washings are neutral.[4]

-

Dry the crude product and recrystallize from a suitable solvent like ethanol.[4]

-

Caption: Experimental workflow for the Fischer this compound Synthesis.

Determination of Aqueous Solubility

The equilibrium solubility of an this compound derivative can be determined using the crystal equilibrium method.[17]

Detailed Methodology:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Sample Collection and Preparation:

-

Quantification:

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.[17] Express the result in units such as mg/mL or mol/L.

-

Determination of Lipophilicity (logP)

Lipophilicity is a critical parameter influencing the pharmacokinetic properties of a drug candidate. It can be determined experimentally using methods like reversed-phase thin-layer chromatography (RP-TLC).[18]

Detailed Methodology:

-

Preparation of Chromatographic System:

-

Use RP-TLC plates (e.g., silica gel coated with a nonpolar stationary phase).

-

Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., acetone) and an aqueous buffer (e.g., Tris buffer).[18]

-

-

Chromatographic Development:

-

Spot the this compound derivative and a set of reference compounds with known logP values onto the RP-TLC plate.

-

Develop the chromatogram in a chamber saturated with the mobile phase.

-

-

Data Acquisition:

-

After development, dry the plate and visualize the spots.

-

Calculate the Rf value for each spot.

-

Convert the Rf values to RM values using the equation: RM = log((1/Rf) - 1).

-

-

Data Analysis:

-

For each compound, plot the RM values against the concentration of the organic solvent in the mobile phase.

-

Extrapolate the linear regression to 0% organic solvent to obtain the RM0 value, which is a measure of lipophilicity.[18]

-

Create a calibration curve by plotting the RM0 values of the reference compounds against their known logP values.

-

Determine the logP of the this compound derivative from its RM0 value using the calibration curve.[18]

-

Biological Significance and Signaling Pathways

This compound and its derivatives are integral to numerous biological processes. Tryptophan, an this compound-containing amino acid, is a precursor to the neurotransmitter serotonin and the hormone melatonin.[5] In bacteria, this compound acts as an intercellular signal molecule, regulating aspects of bacterial physiology such as spore formation, drug resistance, biofilm formation, and virulence.[3]

Many this compound derivatives exhibit potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][19][20] For instance, vincristine and vinblastine are this compound alkaloids used as anticancer agents that inhibit tubulin polymerization.[5] The anti-inflammatory drug indomethacin also features an this compound core.[3]

Caption: Simplified overview of major tryptophan metabolic pathways.

Conclusion

The this compound scaffold represents a remarkably versatile and biologically significant structure. A thorough understanding of its physicochemical properties is paramount for the rational design and development of novel therapeutic agents. The experimental protocols outlined in this guide provide a practical framework for the synthesis and characterization of new this compound derivatives. As research continues to uncover the intricate roles of indoles in biology, the importance of this heterocyclic core in drug discovery is set to expand even further.

References

- 1. This compound in Chemistry: Structure, Properties & Uses Explained [vedantu.com]

- 2. This compound: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Fischer this compound synthesis - Wikipedia [en.wikipedia.org]

- 15. testbook.com [testbook.com]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. benchchem.com [benchchem.com]

- 18. Assessment of the Lipophilicity of this compound Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

The Discovery of Indole Alkaloids in Natural Products: A Technical Guide for Researchers

An in-depth exploration of the isolation, characterization, and biological significance of a pivotal class of natural products.

Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with over 4,100 known compounds.[1] Derived from the amino acid tryptophan, these molecules are found across a wide range of organisms, including plants, fungi, and marine invertebrates. Their profound physiological activities have positioned them as a critical source of lead compounds in drug discovery, yielding treatments for a spectrum of diseases from cancer to hypertension. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies in the discovery of this compound alkaloids from natural sources.

A Legacy of Discovery: From Traditional Medicine to Modern Therapeutics

The human use of this compound alkaloid-containing organisms dates back centuries, with extracts of plants like Rauvolfia serpentina (containing reserpine) used in Indian medicine for over 3,000 years.[1] The formal discovery and isolation of this compound alkaloids began in the 19th century, with the extraction of strychnine from Strychnos nux-vomica in 1818.[1] This marked the beginning of a journey to understand the chemistry and pharmacology of this fascinating class of molecules.

Classification and Biosynthesis: The Tryptophan Heritage

This compound alkaloids are broadly classified based on their biosynthetic origins into two major groups: non-isoprenoid and isoprenoid this compound alkaloids.[1] The biosynthetic journey for virtually all this compound alkaloids begins with the amino acid L-tryptophan.[1][2]

Non-isoprenoid this compound alkaloids are simpler structures derived directly from tryptophan or its decarboxylation product, tryptamine. This group includes well-known psychoactive compounds like psilocybin (from Psilocybe mushrooms) and N,N-dimethyltryptamine (DMT).[1][2]

Isoprenoid this compound alkaloids , also known as terpenoid this compound alkaloids, are a much larger and more complex group. Their biosynthesis involves the condensation of tryptamine with a terpenoid unit, typically secologanin, which is derived from the iridoid pathway. This initial reaction, catalyzed by strictosidine synthase, forms strictosidine, a universal precursor to thousands of monoterpenoid this compound alkaloids.[3] Subsequent enzymatic modifications, including rearrangements, oxidations, and cyclizations, give rise to the vast structural diversity observed in this class.

Below is a generalized workflow for the discovery of this compound alkaloids from natural products.

References

The Microbial Architectonics of Indole Biosynthesis: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Indole and its derivatives, particularly the phytohormone this compound-3-acetic acid (IAA), are pivotal signaling molecules in a vast array of biological processes, influencing microbial physiology, pathogenesis, and inter-kingdom communication. For researchers, scientists, and drug development professionals, a profound understanding of the microbial biosynthesis of these compounds is paramount for harnessing their therapeutic and biotechnological potential. This technical guide provides a comprehensive exploration of the core this compound biosynthesis pathways in microorganisms. It delineates the key enzymatic steps, presents quantitative data for comparative analysis, offers detailed experimental protocols for quantification, and provides visual representations of the biochemical routes and analytical workflows.

Core this compound Biosynthesis Pathways in Microorganisms

Microorganisms have evolved multiple pathways for the de novo synthesis of this compound and its derivatives. These can be broadly categorized into tryptophan-dependent and tryptophan-independent pathways. The tryptophan-dependent pathways are more extensively characterized and are the primary focus of this guide.

Tryptophan-Dependent Pathways

These pathways utilize L-tryptophan as the primary precursor and diverge into several distinct routes, each characterized by specific intermediate molecules.

The IAM pathway is a two-step process that is well-documented in both phytopathogenic and plant-beneficial bacteria.[1]

-

Tryptophan to this compound-3-Acetamide (IAM): L-tryptophan is first converted to IAM by the enzyme tryptophan-2-monooxygenase , encoded by the iaaM gene. This reaction involves the oxidative decarboxylation of tryptophan.

-

IAM to this compound-3-Acetic Acid (IAA): IAM is then hydrolyzed to IAA and ammonia by This compound-3-acetamide hydrolase , encoded by the iaaH gene.

The IPyA pathway is considered a major route for IAA biosynthesis in many bacteria and fungi.[2]

-

Tryptophan to this compound-3-Pyruvic Acid (IPyA): L-tryptophan is converted to IPyA through a transamination reaction catalyzed by a tryptophan aminotransferase .

-

IPyA to this compound-3-Aceticaldehyde (IAAld): IPyA is then decarboxylated to this compound-3-acetaldehyde (IAAld) by This compound-3-pyruvate decarboxylase (IpdC) .

-

IAAld to IAA: Finally, IAAld is oxidized to IAA by an This compound-3-acetaldehyde dehydrogenase .

The TAM pathway involves the decarboxylation of tryptophan as the initial step.

-

Tryptophan to Tryptamine (TAM): L-tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase .

-

TAM to this compound-3-Aceticaldehyde (IAAld): Tryptamine is then deaminated by an amine oxidase to form IAAld.

-

IAAld to IAA: IAAld is subsequently oxidized to IAA by an This compound-3-acetaldehyde dehydrogenase .

The IAN pathway can proceed through several branches and is a key route in certain microorganisms.

-

Tryptophan to this compound-3-Acetaldoxime (IAOx): Tryptophan is converted to this compound-3-acetaldoxime.

-

IAOx to this compound-3-Acetonitrile (IAN): IAOx is then dehydrated to form IAN.

-

IAN to IAA: IAN can be directly converted to IAA by a nitrilase . Alternatively, IAN can be hydrated to IAM by a nitrile hydratase , which then enters the IAM pathway.

This pathway involves the direct conversion of tryptophan to this compound-3-acetaldehyde, although it is less common.

-

Tryptophan to this compound-3-Aceticaldehyde (IAAld): A tryptophan side-chain oxidase directly converts L-tryptophan to IAAld.

-

IAAld to IAA: IAAld is then oxidized to IAA by an This compound-3-acetaldehyde dehydrogenase .

Tryptophan-Independent Pathway

Some microorganisms can synthesize IAA without tryptophan as a direct precursor. This pathway is less well-understood but is thought to utilize precursors from the shikimate pathway, such as this compound-3-glycerol phosphate or this compound itself.[2] The enzymes and intermediates in this pathway are still under active investigation.

Quantitative Data on this compound Biosynthesis

The efficiency and output of this compound biosynthesis vary significantly among microbial species and are influenced by culture conditions. The following tables summarize key quantitative data for enzymes and overall IAA production.

Enzyme Kinetic Parameters

| Enzyme | Microorganism | Substrate | K_m_ (mM) | V_max_ (µM/min) | Reference |

| This compound-3-pyruvate decarboxylase (IpdC) | Klebsiella pneumoniae | 2-Ketoisovalerate | 0.8 ± 0.1 | 1.2 ± 0.1 | [3] |

| Klebsiella pneumoniae | Pyruvate | 2.9 ± 0.3 | 0.7 ± 0.1 | [3] | |

| Nitrilase | Streptomyces sp. MTCC 7546 | This compound-3-acetonitrile | 1.3 | 28 | [4] |

This compound-3-Acetic Acid (IAA) Production Yields

| Microorganism | Pathway(s) | Tryptophan (g/L) | IAA Yield (µg/mL) | Reference |

| Enterobacter sp. DMKU-RP206 | Not specified | 11 | 5561.7 | [5] |

| Enterobacter hormaechei VR2 | Not specified | 1 | 246.00 | [6] |

| Bacillus aryabhattai MG9 | Not specified | 1 | 195.55 | [6] |

| Streptomyces fradiae NKZ-259 | Not specified | 2 | 82.363 | [7] |

| Colletotrichum fructicola CMU-A109 | IAM | 8 | 1205.58 | [8] |

| Astraeus odoratus | IPyA | Not specified | 54.56 | [9] |

| Pisolithus orientalis | IPyA | Not specified | 42.27 | [9] |

| Phlebopus portentosus | IPyA | Not specified | 40.72 | [9] |

| Pseudomonas aeruginosa | Not specified | 0.5 | 318 | [10] |

| Fungal isolates (Taro rhizosphere) | Not specified | Not specified | 7.82 - 8.89 | [11] |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound and its derivatives is crucial for studying their biosynthesis and biological functions. This section provides detailed protocols for common analytical methods.

Salkowski Reagent Colorimetric Assay

This method provides a rapid and straightforward qualitative and semi-quantitative estimation of total indoles.

Principle: In an acidic environment, the Salkowski reagent (ferric chloride in perchloric or sulfuric acid) reacts with this compound compounds to produce a characteristic pink to red color, the intensity of which is proportional to the this compound concentration.[12]

Protocol:

-

Culture Preparation: Grow the microbial culture in a suitable liquid medium, with or without L-tryptophan supplementation, for a designated period (e.g., 24-72 hours).

-

Sample Collection: Centrifuge the culture at 10,000 x g for 10 minutes to pellet the cells. Collect the supernatant.

-

Reaction: Mix 1 mL of the culture supernatant with 2 mL of Salkowski reagent in a test tube.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the resulting pink/red solution at 530 nm using a spectrophotometer.

-

Quantification: Determine the concentration of IAA by comparing the absorbance to a standard curve prepared with known concentrations of pure IAA.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more precise and quantitative method for separating and identifying specific this compound compounds.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18 column) is used with a polar mobile phase. This compound compounds are separated and then detected by a UV or fluorescence detector.

Protocol:

-

Sample Preparation:

-

Centrifuge the microbial culture and collect the supernatant.

-

Acidify the supernatant to pH 2.5-3.0 with HCl.

-

Extract the this compound compounds with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness under a vacuum.

-

Re-dissolve the residue in a small volume of the mobile phase (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter before injection.[13]

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (acidified with acetic or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at 280 nm or a fluorescence detector (Excitation: 280 nm, Emission: 360 nm).

-

-

Quantification: Identify and quantify the peaks by comparing their retention times and peak areas to those of authentic standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the definitive identification and quantification of this compound derivatives, even at very low concentrations.

Principle: LC separates the compounds, which are then ionized and fragmented in the mass spectrometer. Specific precursor-to-product ion transitions are monitored for each compound of interest (Multiple Reaction Monitoring - MRM), providing high selectivity and sensitivity.

Protocol:

-

Sample Preparation:

-

Centrifuge the microbial culture and collect the supernatant.

-

Add an internal standard (e.g., deuterated IAA) to the supernatant.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up and concentrate the sample.

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.[13]

-

-

LC-MS/MS Analysis:

-

LC System: A UPLC or HPLC system.

-

Column: A suitable reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor and product ions for each analyte and internal standard.[12][14]

-

-

Data Analysis:

-

Integrate the peak areas for the specific MRM transitions of each analyte and the internal standard.

-

Calculate the concentration of each analyte using a calibration curve prepared with authentic standards and the internal standard.

-

Conclusion

The biosynthesis of this compound and its derivatives in microorganisms is a complex and multifaceted process with significant implications for microbial physiology, host-microbe interactions, and biotechnology. A thorough understanding of the various biosynthetic pathways, coupled with robust analytical methodologies for their quantification, is essential for advancing research and development in these fields. This guide provides a foundational framework for researchers and professionals, offering a synthesis of current knowledge and practical protocols to facilitate further exploration and application of these versatile microbial metabolites.

References

- 1. Identification and functional characterization of this compound-3-acetamide-mediated IAA biosynthesis in plant-associated Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. medium.com [medium.com]

- 5. High-yield production of this compound-3-acetic acid by Enterobacter sp. DMKU-RP206, a rice phyllosphere bacterium that possesses plant growth-promoting traits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Optimisation of this compound-3-Acetic Acid Production of Endophytic Bacteria and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two homologous this compound-3-ACETAMIDE (IAM) HYDRALASE genes are required for the auxin effects of IAM in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthetic pathway and optimal conditions for the production of this compound-3-acetic acid by an endophytic fungus, Colletotrichum fructicola CMU-A109 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Analysis of this compound-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio-protocol.org [bio-protocol.org]

- 14. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of this compound Related Compounds Produced by Endophytes of Selected Wheat Cultivars | MDPI [mdpi.com]

The Ubiquitous Messenger: An In-depth Technical Guide to the Biological Roles of Indole as a Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

Indole, a seemingly simple aromatic heterocyclic organic compound, has emerged from the shadow of being a mere metabolic byproduct of tryptophan to a crucial signaling molecule with profound and diverse biological roles across kingdoms.[1][2][3] Its influence spans the microbial world, plant physiology, and complex animal systems, making it a molecule of significant interest for researchers, scientists, and drug development professionals.[4][5] This technical guide provides a comprehensive overview of the core biological functions of this compound as a signaling molecule, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

This compound Signaling in the Microbial Kingdom: A Master Regulator of Bacterial Lifestyles

In the bacterial realm, this compound is a versatile intercellular signal that governs a wide array of physiological processes, often in a concentration-dependent manner.[1] It is produced by over 85 species of both Gram-positive and Gram-negative bacteria and plays a pivotal role in shaping microbial communities.[1][3]

Regulation of Biofilm Formation

This compound's role in biofilm formation is complex and can be species-specific. In many bacteria, including Escherichia coli, this compound can act as an extracellular signal to regulate biofilm development.[3][6] Supplementation with physiologically relevant concentrations of this compound can restore biofilm formation in mutant strains unable to produce it.[6] However, in other contexts, this compound and its derivatives have been shown to inhibit biofilm formation, highlighting its nuanced regulatory function.[7] For instance, this compound can interfere with quorum sensing (QS) systems, which are critical for biofilm maturation in many pathogens.[7]

Virulence and Drug Resistance

This compound is a significant modulator of virulence and antibiotic resistance. It can control the expression of virulence factors in pathogenic bacteria.[2][4] For example, in enterohemorrhagic E. coli (EHEC), this compound signaling can influence the expression of genes responsible for forming attaching and effacing lesions.[3][8] Furthermore, this compound has been shown to induce the expression of multidrug exporter genes, thereby contributing to increased resistance to various antimicrobial agents.[3]

Quorum Sensing Interference

A key mechanism through which this compound exerts its influence is by interfering with quorum sensing, the cell-to-cell communication system bacteria use to coordinate group behaviors. This compound can inhibit QS-controlled phenotypes by affecting the folding of QS regulator proteins.[9] This disruption of communication can prevent the coordinated expression of virulence factors and biofilm formation, making this compound and its derivatives attractive candidates for anti-virulence therapies.[4]

Inter-kingdom Signaling: this compound as a Cross-Talk Molecule

This compound's signaling capabilities extend beyond the bacterial world, acting as a crucial mediator of communication between bacteria, plants, and animals.[4][10] This inter-kingdom signaling has profound implications for host-microbe interactions and ecosystem dynamics.

Plant Growth and Defense

In the rhizosphere, the area of soil directly influenced by root secretions, this compound produced by soil bacteria can act as a potent plant growth modulator.[11] It can interfere with auxin signaling pathways in plants, such as Arabidopsis thaliana, to promote the development of the secondary root network.[11] Beyond growth promotion, this compound also plays a role in plant defense.[12][13] Plants can perceive this compound released by neighboring plants infested with herbivores, priming their own defense responses.[12] This includes the activation of signaling cascades involving calcium ions (Ca2+) and jasmonate, leading to increased resistance against herbivory.[12][13][14]

Host-Pathogen Interactions and Gut Homeostasis in Animals

Within the animal gut, this compound produced by the commensal microbiota is a critical signaling molecule that shapes the host-pathogen interface and maintains intestinal homeostasis.[8][15] The concentration of this compound is significantly higher in the gut lumen compared to the intestinal tissue, creating a gradient that pathogens can sense.[8] Enteric pathogens like EHEC and Citrobacter rodentium downregulate their virulence genes in the high-indole environment of the lumen, only activating them upon reaching the lower-indole environment of the intestinal epithelium.[8][15] The bacterial membrane-bound histidine kinase CpxA has been identified as a sensor for this compound in this context.[8][15]

Furthermore, this compound and its derivatives can strengthen the intestinal barrier by increasing the resistance of tight junctions between epithelial cells and reducing inflammatory indicators.[15][16][17] They also modulate the host's immune system, in part through the activation of the aryl hydrocarbon receptor (AhR).[16]

Quantitative Insights into this compound Signaling

The biological effects of this compound are often concentration-dependent. Understanding the physiological concentrations of this compound in different environments is crucial for interpreting experimental results and for the development of this compound-based therapeutics.

| Biological Context | Organism/System | This compound Concentration | Reference(s) |

| Bacterial Culture | Escherichia coli & Vibrio cholerae (rich medium) | Up to 0.6 mM | [1] |

| Escherichia coli H10407 (24h culture with 5 mM tryptophan) | 3.3 ± 0.22 mM | [18][19][20] | |

| Animal Gut | Healthy Adult Human Feces (Mean) | 2.59 mM | [18][19][20][21][22] |

| Healthy Adult Human Feces (Range) | 0.30 mM to 6.64 mM | [18][19][20][21][22] | |

| Mouse, Rat, and Human Gut (produced by this compound-producing bacteria) | Up to 1.1 mM | [10] | |

| Plant-Herbivore Interaction | Tea plants infested with tea geometrid caterpillars (release rate) | >450 ng/hr | [12] |

| Inhibitory Concentration | Escherichia coli (decreases cell growth) | > 2 mM | [1] |

| Acinetobacter oleivorans DR1 (inhibits QS-controlled phenotypes) | Not specified |

Key Experimental Protocols

The study of this compound signaling relies on a variety of experimental techniques. Below are outlines of key protocols for the quantification of this compound and the assessment of its impact on bacterial phenotypes.

Quantification of this compound in Biological Samples

Accurate measurement of this compound concentrations is fundamental to understanding its signaling roles.

This method offers a sensitive and specific way to measure unsubstituted this compound in complex biological samples.[18]

Principle: The assay is based on a specific reaction between unsubstituted this compound and hydroxylamine.[18]

Protocol Outline:

-

Sample Preparation: Centrifuge bacterial cultures to pellet cells and collect the supernatant. Fecal samples can be homogenized and diluted.[18]

-

Reaction: Mix the sample with the hydroxylamine reagent.

-

Measurement: Measure the absorbance of the resulting colored product using a spectrophotometer. The intensity of the color is directly proportional to the this compound concentration.[21]

-

Standard Curve: Generate a standard curve using known concentrations of this compound to quantify the amount in the samples.

For highly accurate and sensitive quantification of this compound and its derivatives, LC-MS/MS is the method of choice.[23]

Principle: This technique separates compounds based on their physicochemical properties using liquid chromatography, followed by mass analysis for identification and quantification.

Protocol Outline:

-

Sample Preparation: Dilute urine or other biological samples with a formic acid solution and add deuterated internal standards for accurate quantification.[23]

-

Chromatographic Separation: Inject the prepared sample into an LC system equipped with a suitable column to separate this compound from other metabolites.

-

Mass Spectrometry Analysis: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is ionized, and specific parent and daughter ions are monitored for quantification (Selected Reaction Monitoring or SRM).

-

Data Analysis: Quantify this compound concentration by comparing the peak area of the analyte to that of the internal standard.

Biofilm Formation Assay (Crystal Violet Staining)

This is a common method to assess the effect of this compound on biofilm formation.

Principle: Crystal violet stains the biomass of the biofilm, and the amount of dye retained is proportional to the amount of biofilm formed.

Protocol Outline:

-

Bacterial Culture: Grow bacteria in a multi-well plate in the presence and absence of varying concentrations of this compound.

-

Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., specific temperature, time, and media).

-

Washing: After incubation, gently wash the wells to remove planktonic (non-adherent) bacteria.

-

Staining: Add a solution of crystal violet to each well and incubate to stain the attached biofilm.

-

Destaining: Wash away the excess stain and then add a solvent (e.g., ethanol or acetic acid) to solubilize the dye from the stained biofilm.

-

Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 570 nm) using a plate reader.

Visualizing this compound Signaling Networks

Diagrams of signaling pathways and experimental workflows provide a clear and concise understanding of the complex interactions involving this compound.

Caption: Bacterial this compound signaling pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Affects Biofilm Formation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of this compound as an interspecies and interkingdom signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound can act as an extracellular signal to regulate biofilm formation of Escherichia coli and other this compound-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Signaling at the Host-Microbiota-Pathogen Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. esalq.usp.br [esalq.usp.br]

- 11. The inter-kingdom volatile signal this compound promotes root development by interfering with auxin signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound primes defence signalling and increases herbivore resistance in tea plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The role of this compound derivative in the growth of plants: A review [frontiersin.org]

- 14. The role of this compound derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]

- 17. Frontiers | this compound, a Signaling Molecule Produced by the Gut Microbiota, Negatively Impacts Emotional Behaviors in Rats [frontiersin.org]

- 18. A Rapid and Specific Method for the Detection of this compound in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A rapid and specific method for the detection of this compound in complex biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.asm.org [journals.asm.org]

- 22. researchgate.net [researchgate.net]

- 23. "Quantification of Tryptophan, this compound, and Indoxyl Sulfate in Urine Usi" by Serena Baird, C. Clinton Frazee III et al. [scholarlyexchange.childrensmercy.org]

Indole as a Central Molecule in Microbial Communication and Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Indole, a heterocyclic aromatic compound derived from the amino acid tryptophan, has emerged as a crucial signaling molecule in the microbial world. Once considered merely a metabolic byproduct, it is now recognized for its profound influence on a wide array of bacterial behaviors, including biofilm formation, virulence, antibiotic resistance, and inter-species as well as inter-kingdom communication. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, with a focus on its signaling pathways, the quantitative effects on microbial physiology, and detailed methodologies for its study. This document is intended to serve as a comprehensive resource for researchers actively engaged in the fields of microbiology, drug discovery, and microbial ecology.

Quantitative Effects of this compound on Microbial Physiology

The impact of this compound on microbial behavior is often concentration-dependent and varies between species and even strains. The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's effects.

Table 1: Effect of this compound on Biofilm Formation

| Microorganism | This compound Concentration | Effect on Biofilm Formation | Reference |

| Pseudomonas aeruginosa | 0.5 - 2.0 mM | 1.33 to 2.31-fold increase | [1] |

| Pseudomonas aeruginosa PAO1 | 0 - 1 mM | Up to 1.8-fold increase | [2][3] |

| Pseudomonas aeruginosa PAO1 | 0.5 mM (7-hydroxythis compound) | 6-fold increase (liquid/solid interface) | [2] |

| Escherichia coli K-12 | 500 µM | Decrease, change from towers to flat colonies | |

| Escherichia coli (tnaA mutant) | - | Dramatic decrease in biofilm | [4] |

| Escherichia coli (trpE, tnaC mutants) | - | 5.4 and 3.9-fold increase, respectively | |

| Enterohemorrhagic E. coli (EHEC) | 1000 µM (7-hydroxythis compound) | 27-fold decrease | [5] |

| Enterohemorrhagic E. coli (EHEC) | 250 µM (Isatin) | 4-fold increase | [5] |

| Klebsiella pneumoniae (Carbapenem-susceptible) | Synthetic (tenfold) & Natural (twofold) | ~2 to 10-fold increase | [6] |

| Streptococcus mutans | Present | Increased biofilm formation | [7] |

| Candida albicans | Present | Repressed biofilm formation | [4][8] |

Table 2: Effect of this compound on Gene Expression

| Microorganism | This compound Concentration | Gene(s) Affected | Fold Change in Expression | Reference |

| Pseudomonas aeruginosa Jade-X | 1.0 mM | mexGHI-opmD | 4.73 to 6.91-fold downregulation | [1] |

| Pseudomonas aeruginosa Jade-X | 1.0 mM | Pili-related genes | Upregulation | [1] |

| Escherichia coli | 600 µM | sdiA | Highly induced | |

| Candida albicans | Present | NRG1 | Strong stimulation | [4][9] |

| Candida albicans | 0.1 mM (7-benzyloxythis compound) | HWP1, RBT1 | 3.3 and 3.8-fold reduction, respectively | [10] |

| Candida albicans | 0.2 mM (7-benzyloxythis compound) | HWP1, ALS3, RBT1, ECE1 | 4.0, 2.5, 7.1, and 5.5-fold reduction, respectively | [10] |

Table 3: Effect of this compound on Virulence Factor Production

| Microorganism | This compound Concentration | Virulence Factor | Effect | Reference |

| Pseudomonas aeruginosa | Present | Pyocyanin, Rhamnolipid, PQS, Pyoverdine | Decreased production | [2][3][11] |

| Candida albicans | Present | Filamentation | Inhibition | [4][8] |

Key Signaling Pathways Involving this compound

This compound exerts its regulatory effects through various signaling pathways, often by interacting with specific sensor proteins. The following diagrams illustrate some of the well-characterized this compound signaling pathways.

Caption: this compound signaling pathway in E. coli mediated by SdiA.

Caption: this compound sensing by BaeSR and CpxAR two-component systems in E. coli.

Detailed Experimental Protocols

Accurate and reproducible experimental methodologies are paramount in studying this compound signaling. This section provides detailed protocols for key experiments.

Quantification of this compound in Bacterial Cultures

A. High-Performance Liquid Chromatography (HPLC)

This method offers high specificity and sensitivity for the quantification of this compound and its derivatives.[12][13]

-

Sample Preparation:

-

Culture bacteria in the desired medium.

-

Centrifuge the culture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

For analysis of intracellular this compound, the cell pellet needs to be lysed (e.g., by sonication or enzymatic digestion) followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid), is typically employed.

-

Detection: this compound is detected by its UV absorbance (typically at 270-280 nm) or by fluorescence detection (excitation at ~280 nm, emission at ~350 nm) for higher sensitivity.

-

Standard Curve: Prepare a standard curve using known concentrations of pure this compound dissolved in the same medium as the samples to ensure accurate quantification.

-

B. Kovács Assay (Colorimetric Method)

A simpler, high-throughput colorimetric method, though it can be less specific than HPLC and may react with other this compound derivatives.[14][15][16][17][18]

-

Reagent Preparation (Kovács Reagent):

-

Dissolve 5 g of p-dimethylaminobenzaldehyde in 75 ml of amyl alcohol.

-

Slowly add 25 ml of concentrated hydrochloric acid.

-

Store in a dark, glass bottle at 4°C.

-

-

Procedure:

-

Grow bacteria in a tryptophan-rich broth.

-

Add 5 drops of Kovács reagent to 1 ml of the bacterial culture supernatant.

-

Agitate the tube gently.

-

A positive result is indicated by the development of a red or cherry-red layer at the top of the culture within minutes.

-

For quantitative analysis, the absorbance of the colored product can be measured at 565 nm and compared to a standard curve.

-

Biofilm Quantification: Crystal Violet Assay

This is a widely used method to quantify the total biomass of a biofilm.[9][13][19][20][21]

-

Biofilm Formation:

-

Grow bacterial cultures overnight in a suitable medium.

-

Dilute the overnight culture (e.g., 1:100) in fresh medium.

-

Add 200 µl of the diluted culture to each well of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

-

Incubate the plate under static conditions for 24-48 hours at the appropriate temperature to allow for biofilm formation.

-

-

Staining and Quantification:

-

Gently discard the planktonic cells by inverting the plate and tapping it on a paper towel.

-

Wash the wells twice with 200 µl of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.

-

Add 200 µl of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

-

Allow the plate to air dry completely.

-

Solubilize the bound crystal violet by adding 200 µl of 30% acetic acid or 95% ethanol to each well.

-

Incubate for 10-15 minutes with gentle shaking.

-

Transfer 150 µl of the solubilized crystal violet to a new flat-bottom 96-well plate.

-

Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

Caption: Experimental workflow for the Crystal Violet Biofilm Assay.

Gene Expression Analysis: RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive method to measure changes in gene expression in response to this compound.[22][23][24][25][26]

-

RNA Extraction:

-

Treat bacterial cultures with and without this compound.

-

Harvest cells by centrifugation.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based extraction).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

qPCR:

-

Perform qPCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green).

-

Run the reaction on a real-time PCR machine.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

-

Construction of Gene Knockout Mutants

Creating knockout mutants of genes involved in this compound signaling is essential to elucidate their function. Homologous recombination is a common method.[2][8][11][27][28]

-

Construct Design:

-

Design a knockout cassette containing an antibiotic resistance gene flanked by regions of homology (homology arms) to the upstream and downstream sequences of the target gene.

-

-

Generation of the Knockout Cassette:

-

Amplify the upstream and downstream homology arms and the antibiotic resistance cassette by PCR.

-

Join these fragments together using overlap extension PCR or cloning techniques.

-

-

Transformation and Recombination:

-

Introduce the linear knockout cassette into the target bacteria by electroporation or natural transformation.

-

Select for transformants on agar plates containing the appropriate antibiotic.

-

-

Verification of Mutants:

-

Confirm the correct gene replacement by PCR using primers that flank the target gene and primers internal to the antibiotic resistance cassette.

-

Further verification can be done by DNA sequencing.

-

Conclusion and Future Directions

This compound has been unequivocally established as a key signaling molecule in the microbial realm, with profound implications for pathogenesis, community dynamics, and host-microbe interactions. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers aiming to dissect the intricate mechanisms of this compound signaling.

Future research should focus on several key areas:

-

Identification of Novel this compound Receptors: While some this compound sensors have been identified, many remain unknown, particularly in diverse bacterial species.

-

Elucidation of Downstream Regulatory Networks: A deeper understanding of the genes and pathways regulated by this compound is needed to fully appreciate its physiological impact.

-

This compound in Polymicrobial Infections: Investigating the role of this compound in the context of complex microbial communities will be crucial for understanding its relevance in clinical settings.

-

Therapeutic Potential of this compound Analogs: The development of this compound derivatives that can modulate bacterial behavior holds promise for novel anti-virulence and anti-biofilm therapies.

By continuing to explore the multifaceted world of this compound signaling, the scientific community can unlock new strategies to combat infectious diseases and manipulate microbial communities for beneficial purposes.

References

- 1. Characterization of the induction and cellular role of the BaeSR two-component envelope stress response of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. This compound and 7‐hydroxythis compound diminish Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound can act as an extracellular signal to regulate biofilm formation of Escherichia coli and other this compound-producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. A Sensor of the Two-Component System CpxA Affects Expression of the Type III Secretion System through Posttranscriptional Processing of InvE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Short Protocol for Gene Knockout and Complementation in Xylella fastidiosa Shows that One of the Type IV Pilin Paralogs (PD1926) Is Needed for Twitching while Another (PD1924) Affects Pilus Number and Location - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The bacterial signalling molecule this compound attenuates the virulence of the fungal pathogen Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficacy of 7‐benzyloxythis compound and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Construction of Knockout Mutants [bio-protocol.org]

- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of this compound-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of this compound-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. A Rapid and Specific Method for the Detection of this compound in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. asm.org [asm.org]

- 17. dalynn.com [dalynn.com]

- 18. microbenotes.com [microbenotes.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound signaling in Escherichia coli: a target for antivirulence therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]

- 24. RT-qPCR based quantitative analysis of gene expression in single bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of the Indole Nucleus: A Technical Guide to its Synthesis

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone of heterocyclic chemistry, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials. Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer agent vincristine, has driven over a century of innovation in synthetic organic chemistry. This technical guide provides an in-depth exploration of the history and evolution of this compound synthesis, offering detailed experimental protocols for key reactions, comparative data on their scope and limitations, and a look into the modern catalytic frontiers that continue to reshape our approach to this vital heterocycle.

I. The Classical Era: Foundational Methods of this compound Synthesis

The late 19th and early 20th centuries saw the development of several seminal named reactions that remain relevant in contemporary synthesis. These methods, born from the need to construct the this compound core from basic starting materials, laid the groundwork for all subsequent advancements.

Fischer this compound Synthesis (1883)

Discovered by Emil Fischer, this is arguably the most well-known and widely used method for this compound synthesis. It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

Mechanism: The reaction proceeds through a cascade of steps including tautomerization to an ene-hydrazine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization with the elimination of ammonia.

References

Tryptophan Metabolism and Indole Production in the Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolism of the essential amino acid tryptophan by the gut microbiota is a critical nexus in host-microbe interactions, yielding a diverse array of bioactive molecules with profound implications for human health and disease. Central to this metabolic interplay is the production of indole and its derivatives, which act as key signaling molecules within the gut and systemically. This technical guide provides an in-depth exploration of the microbial pathways of tryptophan metabolism, the generation of indoles, and their subsequent engagement with host signaling pathways, particularly the aryl hydrocarbon receptor (AHR). We present quantitative data on metabolite concentrations and enzyme kinetics, detailed experimental protocols for studying these processes, and visual diagrams of the core signaling and experimental workflows to support research and development in this burgeoning field.

Introduction